N-[(1Z)-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-{[3-(dimethylamino)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
(2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a dimethylamino propyl chain and a phenylformamido group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. Subsequent steps involve the introduction of the bromophenyl and phenyl groups via electrophilic aromatic substitution reactions. The final steps include the addition of the dimethylamino propyl chain and the phenylformamido group through nucleophilic substitution and amide formation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the identification of potential therapeutic targets.
Medicine
In medicine, (2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE may have potential as a drug candidate. Its interactions with biological targets can be studied to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
- **(2Z)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
- **(2Z)-3-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-3-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its bromophenyl group, which can participate in unique chemical reactions compared to its chloro, fluoro, and methoxy analogs. This allows for the exploration of different chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H30BrN5O2 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H30BrN5O2/c1-35(2)19-9-18-32-30(38)27(33-29(37)23-10-5-3-6-11-23)20-24-21-36(26-12-7-4-8-13-26)34-28(24)22-14-16-25(31)17-15-22/h3-8,10-17,20-21H,9,18-19H2,1-2H3,(H,32,38)(H,33,37)/b27-20- |
InChI Key |
MWYIXQAUBRUZSA-OOAXWGSJSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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